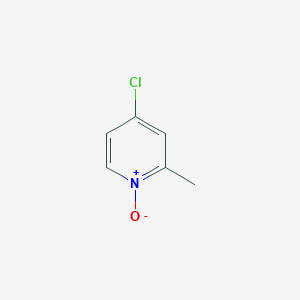

4-Chloro-2-methylpyridine 1-oxide

Description

Significance of Pyridine (B92270) N-Oxides in Organic Synthesis and Medicinal Chemistry

Pyridine N-oxides are versatile reagents and intermediates in organic synthesis. acs.org The N-oxide functionality alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions compared to the parent pyridine. This enhanced reactivity allows for the introduction of a wide range of functional groups at various positions of the pyridine ring, facilitating the synthesis of complex molecules. acs.org

In medicinal chemistry, the pyridine N-oxide moiety is a crucial pharmacophore in numerous drugs. acs.orgnih.govnih.gov The introduction of an N-oxide group can significantly impact a molecule's physicochemical properties, such as solubility and membrane permeability. acs.orgnih.gov This modification can lead to improved pharmacokinetic profiles and enhanced biological activity. Furthermore, some pyridine N-oxides act as prodrugs, which are metabolized in the body to their active forms. acs.orgnih.gov They have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. nih.gov

Distinctive Chemical Properties and Reactivity of the Pyridine N-Oxide Moiety

The chemical behavior of pyridine N-oxides is governed by the presence of the N-oxide group, which is a resonance hybrid of several canonical forms. thieme-connect.de This results in a highly polar N⁺-O⁻ bond, which is capable of forming strong hydrogen bonds. acs.orgnih.gov The key chemical properties and reactivity patterns of the pyridine N-oxide moiety include:

Enhanced Nucleophilicity and Electrophilicity: The N-oxide group increases the electron density on the oxygen atom, making it nucleophilic. Conversely, it withdraws electron density from the pyridine ring, particularly at the 2- and 4-positions, rendering them electrophilic and susceptible to nucleophilic attack. scripps.edu

Modified Basicity: Pyridine N-oxides are significantly weaker bases than their corresponding pyridines. For instance, the pKa of protonated pyridine N-oxide is approximately 0.8, whereas that of pyridine is 5.2. scripps.edu

Reactivity towards Electrophiles and Nucleophiles: The oxygen atom of the N-oxide can react with electrophiles. Subsequent reactions with nucleophiles can lead to substitution at the 2- or 4-position. scripps.edu

Deoxygenation: The N-oxide group can be removed to regenerate the parent pyridine, a transformation that is often employed in multi-step synthetic sequences. acs.orgwikipedia.org

Overview of 4-Chloro-2-methylpyridine (B118027) 1-oxide as a Research Target and Synthetic Intermediate

4-Chloro-2-methylpyridine 1-oxide is a substituted pyridine N-oxide that has emerged as a valuable compound in chemical research and development. Its specific substitution pattern, featuring a chloro group at the 4-position and a methyl group at the 2-position, makes it a useful intermediate for the synthesis of more complex molecules. For instance, it is a known intermediate in the preparation of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. patsnap.com The presence of the chloro and methyl groups, in conjunction with the N-oxide functionality, allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAILJAVYTROIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480670 | |

| Record name | 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-08-2 | |

| Record name | 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Methylpyridine 1 Oxide and Analogues

General Strategies for Pyridine (B92270) N-Oxidation

The conversion of a pyridine derivative to its corresponding N-oxide is a crucial step in the synthesis of many functionalized heterocyclic compounds. arkat-usa.org This transformation alters the electronic properties of the pyridine ring, rendering it more susceptible to both nucleophilic and electrophilic substitution, thereby expanding its synthetic utility. semanticscholar.org Several general methods have been developed for this N-oxidation, each with its own advantages and substrate scope.

Oxidation with Peracids (e.g., H₂O₂/AcOH, m-Chloroperoxybenzoic Acid)

Peracids are widely employed reagents for the N-oxidation of pyridines due to their reliability and effectiveness. arkat-usa.org Common examples include peracetic acid, generated in situ from hydrogen peroxide (H₂O₂) and acetic acid (AcOH), and meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgchemicalforums.com

The reaction with H₂O₂ in acetic acid is a classical and cost-effective method. orgsyn.orgyoutube.com It involves the electrophilic attack of the peracid's oxygen atom on the lone pair of electrons of the pyridine nitrogen. While effective for many pyridine derivatives, this method can sometimes be slow for electron-deficient pyridines. researchgate.net

m-Chloroperoxybenzoic acid (m-CPBA) is another powerful and commonly used oxidizing agent for this transformation. researchgate.netgoogle.com It is often preferred for its high reactivity and ability to oxidize even sterically hindered or electron-poor pyridines under mild conditions. chemicalforums.comresearchgate.net The choice between H₂O₂/AcOH and m-CPBA often depends on the specific substrate and the desired reaction conditions.

A study on the oxidation of 3-substituted pyridines demonstrated that m-CPBA provided the highest yields of the corresponding N-oxides compared to other oxidizing agents like 30% H₂O₂ in glacial acetic acid. arkat-usa.org

Table 1: Comparison of Oxidizing Agents for 3-Substituted Pyridines arkat-usa.org

| Oxidizing Agent | Relative Yield |

| m-Chloroperoxybenzoic acid (m-CPBA) | Highest |

| 30% H₂O₂ in glacial acetic acid | Lower |

| Sodium perborate (B1237305) monohydrate | Lower |

| Potassium peroxymonosulfate | Lower |

| Magnesium monoperoxyphthalate | Lower |

Catalytic N-Oxidation Approaches (e.g., Ruthenium-Catalyzed Oxidations)

Catalytic methods for pyridine N-oxidation offer advantages in terms of efficiency and selectivity. Ruthenium-based catalysts, in particular, have shown significant promise in this area. worldscientific.com Ruthenium porphyrin complexes, for example, can efficiently catalyze the transfer of an oxygen atom from an N-oxide, such as a pyridine N-oxide derivative, to various substrates, including other pyridines. worldscientific.comacs.org These catalytic systems can operate under mild conditions and often exhibit high yields. worldscientific.com

The mechanism of ruthenium-catalyzed oxidation often involves the formation of a high-valent ruthenium-oxo species, which then acts as the active oxidant. acs.org Pyridine N-oxides themselves can serve as the terminal oxidants in these reactions, highlighting the versatility of this class of compounds in catalysis. acs.org

Ring Transformation Methods for N-Oxide Formation

Pyridine N-oxides can also be synthesized through the transformation of other heterocyclic ring systems. arkat-usa.org One such method involves the ring transformation of isoxazoles. arkat-usa.org This approach provides an alternative route to pyridine N-oxides, particularly when direct oxidation of the corresponding pyridine is challenging or leads to undesired side reactions. These methods, while less common than direct oxidation, offer a valuable synthetic tool for accessing specific pyridine N-oxide structures.

Specific Synthesis Pathways for 4-Chloro-2-methylpyridine (B118027) 1-oxide

The synthesis of the target compound, 4-chloro-2-methylpyridine 1-oxide, can be achieved through two primary and distinct strategies: the direct N-oxidation of the corresponding substituted pyridine or the halogenation of a pre-formed methylpyridine N-oxide derivative.

N-Oxidation of 4-Chloro-2-methylpyridine

The most direct route to this compound is the N-oxidation of 4-chloro-2-methylpyridine. This transformation is typically accomplished using peracids, such as hydrogen peroxide in acetic acid or m-CPBA, as previously discussed in the general strategies for pyridine N-oxidation. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the pyridine ring can influence the reactivity of the nitrogen atom towards oxidation.

A patent describes a synthesis method for a related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, from 4-chloro-3-methoxy-2-methylpyridine (B28138) using hydrogen peroxide with a phosphotungstic acid catalyst. google.compatsnap.com This suggests that catalytic methods can also be effectively employed for the N-oxidation of substituted 2-methylpyridines.

Halogenation of Methylpyridine N-Oxides (e.g., from 2-methyl-4-nitropyridine (B19543) N-oxide)

An alternative and versatile pathway to this compound involves the modification of a pre-existing pyridine N-oxide ring. A common starting material for this approach is 2-methyl-4-nitropyridine N-oxide. This method leverages the activating effect of the N-oxide group, which facilitates nucleophilic substitution at the 4-position of the pyridine ring.

The synthesis proceeds by first converting the 4-nitro group to a 4-chloro group. This can be achieved by reacting 2-methyl-4-nitropyridine N-oxide with a chlorinating agent. For instance, a process for preparing 4-chloro-2-methyl-pyridine-N-oxide involves reacting 2-methyl-4-nitropyridine-N-oxide with hydrochloric acid. patsnap.com Another method involves heating 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide in acetyl chloride to yield 4-chloro-2,6-dimethylpyridine (B1297441) N-oxide. rsc.org This highlights the utility of nitro-substituted pyridine N-oxides as precursors for halo-substituted analogues.

Synthesis via Rearrangement Reactions

One of the notable methods for synthesizing chlorinated pyridine N-oxides involves rearrangement reactions. For instance, the reaction of pyridine-N-oxide with phosphorus oxychloride (POCl3) can lead to a mixture of 2-chloropyridine (B119429) and 4-chloropyridine (B1293800). tandfonline.com This reaction proceeds through a proposed addition-elimination mechanism where the oxygen of the pyridine-N-oxide coordinates with the phosphorus atom of POCl3. This complexation activates the adjacent carbon atoms for a chloride ion attack. Subsequent elimination of the phosphorus-containing moiety results in the substitution of a hydrogen atom with a chlorine atom. tandfonline.com

A specific example of a rearrangement approach is the synthesis of 4-chloro-2-methylpyridine-N-oxide from 2-methyl-4-nitropyridine-N-oxide. This transformation can be achieved by reacting the starting material with concentrated hydrochloric acid at elevated temperatures. In one documented procedure, the reaction was carried out in an autoclave at 250°C for 8 hours, yielding 4-chloro-2-methylpyridine-N-oxide with a purity of 98.7% and a yield of 80.4%. patsnap.com Another variation of this method involved heating the same starting material with concentrated hydrochloric acid to 250°C for 8 hours, resulting in a 39.4% yield of the desired product with 97.6% purity. patsnap.com

Similarly, 4-chloro-3-methoxy-2-methylpyridine-N-oxide can be synthesized from 4-chloro-3-methoxy-2-methylpyridine through an oxidation reaction, which is then followed by an isomerization step using acetic anhydride (B1165640) to yield the final product. google.com This highlights the versatility of rearrangement and isomerization reactions in accessing specific isomers of chlorinated pyridine N-oxides.

Synthetic Optimization and Methodological Advancements

Development of Selective Catalytic Systems

The development of highly selective catalytic systems is a cornerstone of modern synthetic chemistry. In the context of preparing chlorinated pyridine N-oxides, various catalysts have been explored to improve reaction efficiency and direct the reaction towards the desired product.

For the oxidation of 2-chloropyridine to 2-chloropyridine N-oxide, mesoporous molecular sieves like MCM-41 have been employed as catalyst carriers. google.com This method, using hydrogen peroxide as the oxidant, has demonstrated high conversion rates of 2-chloropyridine (up to 100%) and yields of 2-chloropyridine N-oxide exceeding 98%. google.com Another effective catalyst is the TS-1 molecular sieve, which, in the presence of deionized water and hydrogen peroxide, facilitates the oxidation of 2-chloropyridine with a yield of 98.88%. chemicalbook.com

In the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a phosphotungstic acid solution has been utilized as a catalyst for the oxidation of 4-chloro-3-methoxy-2-methylpyridine with hydrogen peroxide. patsnap.comgoogle.com This method is noted for its mild reaction conditions and high yield. patsnap.comgoogle.com

The table below summarizes some of the catalytic systems used in the synthesis of related chlorinated pyridine N-oxides.

| Starting Material | Catalyst | Oxidant | Product | Yield | Reference |

| 2-Chloropyridine | MCM-41 supported catalyst | Hydrogen Peroxide | 2-Chloropyridine N-oxide | >98% | google.com |

| 2-Chloropyridine | TS-1 molecular sieve | Hydrogen Peroxide | 2-Chloropyridine N-oxide | 98.88% | chemicalbook.com |

| 4-Chloro-3-methoxy-2-methylpyridine | Phosphotungstic acid | Hydrogen Peroxide | 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | High | patsnap.comgoogle.com |

Improvements in Reaction Conditions for Yield and Purity

Optimizing reaction conditions such as temperature, reaction time, and the choice of solvent is crucial for maximizing the yield and purity of the final product. For instance, in the synthesis of 2-chloro-4-nitropyridine-N-oxide, a detailed procedure involves the careful addition of 2-chloropyridine-N-oxide to concentrated sulfuric acid at a controlled temperature of 0-10°C, followed by the dropwise addition of nitric acid. prepchem.com The reaction temperature is then carefully managed, rising to 115°C due to the exothermic nature of the reaction and then maintained at 100°C for four hours to ensure complete reaction. prepchem.com This meticulous control over the temperature profile is essential for achieving a high yield of the desired product.

Similarly, in the catalytic oxidation of 2-chloropyridine, the temperature is typically maintained between 40°C and 90°C, with a reaction time of 3-10 hours to achieve high conversion and yield. google.com The use of specific solvents and the control of pH during work-up are also critical factors. For example, after the phosphotungstic acid-catalyzed oxidation, the pH is adjusted to 7-9 with sodium hydroxide (B78521) to decompose excess hydrogen peroxide, followed by extraction with dichloromethane (B109758) to isolate the product. patsnap.comgoogle.com

The following table outlines some optimized reaction conditions for related syntheses.

| Reaction | Key Optimization Parameters | Outcome | Reference |

| Nitration of 2-chloropyridine-N-oxide | Controlled temperature profile (0-10°C initially, rising to 115°C, then maintained at 100°C) | High yield of 2-chloro-4-nitropyridine-N-oxide | prepchem.com |

| Catalytic oxidation of 2-chloropyridine | Temperature maintained at 70-80°C, dropwise addition of hydrogen peroxide | 98.88% yield of 2-chloropyridine N-oxide | chemicalbook.com |

| Phosphotungstic acid-catalyzed oxidation | Temperature maintained at 83-88°C, controlled addition of hydrogen peroxide, pH adjustment during work-up | High yield and purity of 4-chloro-3-methoxy-2-methylpyridine-N-oxide | patsnap.comgoogle.com |

Green Chemistry Metrics and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. Key metrics used to evaluate the "greenness" of a chemical process include atom economy, reaction mass efficiency (RME), E-Factor, and process mass intensity (PMI). nih.govresearchgate.netethernet.edu.et An ideal synthesis should have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, and a low E-Factor, which represents the amount of waste produced per kilogram of product. nih.govresearchgate.net

In the context of chlorinated pyridine N-oxide synthesis, a focus on sustainable practices involves using less hazardous reagents, reducing solvent usage, and developing catalytic processes that can be run under milder conditions. The use of hydrogen peroxide as an oxidant, which produces water as a byproduct, is a significant improvement over traditional oxidizing agents. google.comchemicalbook.compatsnap.comgoogle.com Furthermore, the development of recyclable catalysts, such as the TS-1 molecular sieve, contributes to a more sustainable process. chemicalbook.com

The synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide using a phosphotungstic acid catalyst is highlighted as a green and environmentally friendly method due to its mild reaction conditions, high yield, and lack of waste acid discharge. patsnap.comgoogle.com

While specific green chemistry metrics for the synthesis of this compound are not extensively reported in the provided search results, the general trend in the synthesis of related compounds points towards the adoption of more sustainable practices.

Preparation of Closely Related Chlorinated Pyridine N-Oxides

The synthetic methodologies described for this compound are often applicable to the preparation of a variety of other chlorinated pyridine N-oxides, which are also valuable chemical intermediates.

For example, a general process for the preparation of 4-chloropyridine-N-oxides involves the treatment of the corresponding 4-H-pyridine-N-oxide with chlorine gas (Cl2), preferably in the presence of a base like an alkali metal hydroxide or carbonate. wipo.int This method can be applied to substrates with various alkyl and alkoxy substituents. wipo.int

The synthesis of 4-chloro-2,3-dimethylpyridine (B1603871) 1-oxide has been achieved by reacting 4-nitro-2,3-dimethylpyridine N-oxide with aqueous HCl in acetonitrile, in the presence of a phase-transfer catalyst like benzyltributylammonium chloride, to yield the product in 98.5% yield. chemicalbook.com

Another example is the preparation of 4-chloro-N-methylpyridine-2-carboxamide, an intermediate for the drug sorafenib. The synthesis starts from pyridine-2-carboxylic acid, which is reacted with thionyl chloride to generate 4-chloropyridine-2-carbonyl chloride hydrochloride. This is then esterified and subsequently reacted with an aqueous solution of methylamine (B109427) to give the final product. google.com

The synthesis of 4-chloro-2-hydrazino-6-methylpyrimidine, a related heterocyclic compound, involves the treatment of 2-hydrazino-6-methylpyrimidin-4-one with POCl3. heteroletters.org This demonstrates the broad utility of chlorinating agents like POCl3 in the synthesis of various chlorinated nitrogen-containing heterocycles.

The table below provides a summary of the synthesis of some closely related chlorinated pyridine N-oxides.

| Product | Starting Material(s) | Key Reagents | Yield | Reference |

| 4-Chloropyridine-N-oxides | 4-H-pyridine-N-oxides | Cl2, Base | Not specified | wipo.int |

| 4-Chloro-2,3-dimethylpyridine 1-oxide | 4-Nitro-2,3-dimethylpyridine N-oxide | aq. HCl, Benzyltributylammonium chloride | 98.5% | chemicalbook.com |

| 4-Chloro-N-methylpyridine-2-carboxamide | Pyridine-2-carboxylic acid | Thionyl chloride, Methanol (B129727), Methylamine | 87% (two steps) | google.com |

| 4-Chloro-2-hydrazino-6-methylpyrimidine | 2-Hydrazino-6-methylpyrimidin-4-one | POCl3 | Not specified | heteroletters.org |

| 2-Chloro-4-nitropyridine-N-oxide | 2-Chloropyridine-N-oxide | Concentrated H2SO4, 90% HNO3 | Not specified | prepchem.com |

Reactivity and Reaction Mechanisms of 4 Chloro 2 Methylpyridine 1 Oxide

Electronic Structure and Its Impact on Reactivity

The reactivity of 4-Chloro-2-methylpyridine (B118027) 1-oxide is intricately linked to its electronic structure, which is modulated by the interplay of the N-oxide functionality and the substituents on the pyridine (B92270) ring.

The N-oxide group significantly alters the electronic properties of the pyridine ring. Pyridine itself is relatively unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgbhu.ac.in However, the introduction of the N-oxide functionality transforms the pyridine ring into a more reactive species. bhu.ac.in The oxygen atom, by donating electrons into the ring through resonance, increases the electron density at the 2- and 4-positions. bhu.ac.in This enhanced electron density makes the pyridine N-oxide more susceptible to both electrophilic and nucleophilic attack compared to pyridine. bhu.ac.in The N-oxide can be considered a versatile precursor for creating various pyridine derivatives due to its heightened reactivity. acs.org

The N-oxide functionality also facilitates reactions by acting as a directing group. For instance, in the functionalization of quinolines, the N-oxide directs C-H activation to the C-2 and C-8 positions. researchgate.net Furthermore, the oxygen atom of the N-oxide can act as a nucleophile itself, attacking electrophiles, which is then followed by the addition of another nucleophile to the ring. scripps.eduacs.org Natural bond orbital analysis has shown that the oxygen atom in 4-substituted pyridine-N-oxides carries a more negative natural atomic charge compared to the nitrogen atom in corresponding 4-substituted pyridines, rendering the former more nucleophilic. acs.org

The electronic distribution within the 4-Chloro-2-methylpyridine 1-oxide molecule is further influenced by the chlorine and methyl substituents. The methyl group at the 2-position is an electron-donating group, which generally increases the electron density of the aromatic ring, making it more reactive towards electrophilic substitution.

The presence of both electron-donating (methyl) and electron-withdrawing (chlorine) groups, in conjunction with the activating N-oxide functionality, creates a complex electronic environment within the this compound molecule, influencing its reactivity in various chemical transformations. Quantum chemical calculations have demonstrated that substituents on the pyridine N-oxide ring significantly affect the compound's geometry and redox properties. researchgate.net Strong electron-withdrawing groups tend to increase the electron affinity, while electron-donating groups can enhance complexation ability. researchgate.net

Nucleophilic Substitution Reactions

This compound is particularly susceptible to nucleophilic substitution reactions, a key class of transformations for this and related compounds.

Nucleophilic aromatic substitution (S_NAr) on pyridine and its derivatives, including N-oxides, typically proceeds through a two-step addition-elimination mechanism. libretexts.orglumenlearning.comlibretexts.org The initial and often rate-determining step involves the attack of a nucleophile on the aromatic ring at a carbon atom bearing a leaving group, in this case, the chlorine atom at the 4-position. libretexts.orgstackexchange.com This attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com

The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com In the case of pyridine N-oxides, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative oxygen atom of the N-oxide group, which provides significant stabilization. bhu.ac.instackexchange.com The presence of strongly electron-withdrawing groups at the ortho or para positions to the leaving group further stabilizes the anionic intermediate by delocalizing the negative charge. libretexts.orglibretexts.org In the second step of the mechanism, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org

Table 1: General Steps of the S_NAr Mechanism

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate (Meisenheimer complex). The aromaticity is temporarily lost. |

| 2. Stabilization | The negative charge of the intermediate is stabilized by resonance, with delocalization onto the N-oxide group and other electron-withdrawing substituents. |

| 3. Elimination | The chloride ion is expelled as the leaving group, and the aromaticity of the pyridine ring is restored. |

Nucleophilic attack on the pyridine ring is highly regioselective, favoring the 2- and 4-positions. bhu.ac.instackexchange.com This preference is due to the ability of the nitrogen atom (and in the case of N-oxides, the N-oxide group) to stabilize the negative charge of the intermediate formed during the S_NAr reaction. bhu.ac.instackexchange.com When the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen or oxygen atom, which is a significant stabilizing contribution. stackexchange.com Attack at the C-3 position does not allow for this type of stabilization. stackexchange.com

For pyridine N-oxides, the presence of the N-oxide group further enhances the electrophilic character of the C-2 and C-4 carbons, making them even more susceptible to nucleophilic attack. researchgate.net In the context of this compound, the chlorine at the 4-position is the primary site for nucleophilic substitution. Numerous studies on related systems, such as 2,4-dichloroquinazolines, consistently show that nucleophilic substitution occurs preferentially at the 4-position. nih.gov

Kinetic and mechanistic studies on the nucleophilic substitution reactions of pyridine N-oxides provide valuable insights into their reactivity. The rates of these reactions are influenced by the nature of the substituent, the nucleophile, and the solvent.

For instance, studies on the reactions of substituted pyridine N-oxides with piperidine (B6355638) in ethanol (B145695) have shown that the mobility of the leaving group is influenced by the substituent at the 4-position. rsc.org In one study, the order of reactivity for 4-substituted pyridine 1-oxides was found to be NO₂ > Br > Cl. rsc.org Interestingly, the activation energy for the reaction of the 4-nitro compound was significantly lower than for the halo-compounds, which was attributed to the stabilization of the transition state through hydrogen bonding between the piperidine and the nitro group. rsc.org

In some cases, the mechanism can be more complex than a simple two-step addition-elimination. For example, the nucleophilic aromatic substitution reactions of 2-substituted N-methylpyridinium ions with piperidine in methanol (B129727) were found to proceed through a rate-controlling deprotonation of the addition intermediate via a pre-association mechanism, rather than the initial nucleophilic addition being the rate-determining step. nih.gov

Kinetic studies on the reaction of chloroethylene oxide, a different epoxide, with 4-(p-nitrobenzyl)pyridine have been used to assess nucleophilic selectivity. nih.gov While not directly on this compound, these types of studies highlight the methods used to quantify the reactivity of such compounds.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Quinoline |

| 4-substituted pyridine-N-oxides |

| Copper(II) |

| 4-substituted pyridines |

| Piperidine |

| 2-substituted N-methylpyridinium ions |

| Methanol |

| Chloroethylene oxide |

| 4-(p-nitrobenzyl)pyridine |

| 2,4-dichloroquinazolines |

| 4-nitro compound |

| Halo-compounds |

Effects of Steric and Electronic Factors on Substitution Pathways

The reactivity of the this compound ring is significantly influenced by the interplay of steric and electronic factors of its substituents. The N-oxide functional group is a strong activating group, increasing electron density in the pyridine ring, particularly at the 2- (ortho) and 4- (para) positions, through resonance. This makes the ring more susceptible to electrophilic attack and also facilitates certain nucleophilic substitutions by stabilizing intermediates.

The 2-methyl group is an electron-donating group, which further activates the ring, particularly at the ortho and para positions relative to it (positions 3 and 6). However, its primary influence is often steric. The methyl group can sterically hinder the approach of reactants to the adjacent C2 and C3 positions, potentially directing reactions to less hindered sites.

Electrophilic Reactions

The N-oxide group is a powerful ortho-, para-director in electrophilic aromatic substitution on the pyridine ring. The resonance structures of pyridine N-oxide show increased electron density at the C2 and C4 positions, making them the preferred sites for electrophilic attack. In this compound, the C4 position is already substituted with a chloro group. The 2-methyl group also directs incoming electrophiles to its ortho and para positions (C3 and C6).

Therefore, the likely site for electrophilic attack would be the C6 position, which is para to the N-oxide and ortho to the methyl group, and is sterically accessible. The C3 position is ortho to both the methyl group and the chloro group, and meta to the N-oxide, making it less favored. Nitration of similar pyridine N-oxides, such as 3-methylpyridine-1-oxide, has been shown to yield the 4-nitro product, highlighting the strong directing effect of the N-oxide group to the para position. amerigoscientific.com For pyridine-N-oxide itself, electrophilic nitration readily gives 4-nitropyridine-N-oxide. acs.org

Halogenation of pyridine N-oxides can proceed via deoxygenative halogenation, where the N-oxide is activated by an electrophilic reagent, followed by the addition of a halide. This typically results in substitution at the 2-position.

Phosphoryl chloride (POCl₃) is a common reagent for converting pyridones to chloropyridines and can also be used for the deoxygenative chlorination of pyridine N-oxides. wikipedia.org The reaction mechanism involves the attack of the N-oxide oxygen on the phosphorus atom of POCl₃, forming an adduct. This activation makes the C2 and C6 positions highly electrophilic. Subsequent attack by a chloride ion at C2, followed by elimination, yields the 2-chloropyridine (B119429) derivative and a phosphate (B84403) byproduct. For this compound, this reaction would be expected to produce 2,4-dichloro-2-methylpyridine.

Acetyl chloride can also activate the N-oxide for nucleophilic attack. The reaction of 4-nitropyridine (B72724) 1-oxide with acetyl chloride leads to the formation of 4-chloropyridine (B1293800) N-oxide, where the nitro group is replaced. prepchem.com In the case of this compound, reaction with acetyl chloride would likely form an acetoxy pyridinium (B92312) intermediate. This intermediate is highly activated towards nucleophilic attack. The chloride ion can then attack at the C2 or C6 position, leading to the corresponding chloropyridine after deoxygenation.

Table 1: Summary of Halogenation Reactions on Pyridine N-oxide Analogs

| Reagent | Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | 4-Nitropyridine 1-oxide | 4-Chloropyridine N-oxide | Warm to 50°C for 30 min | 55% | prepchem.com |

| Phosphoryl chloride | Pyridones/Pyrimidones | 2-Chloropyridines/2-Chloropyrimidines | Varies | - | wikipedia.org |

Nitration of pyridine N-oxides is a well-established electrophilic substitution reaction. The N-oxide group strongly activates the ring towards nitration, primarily at the C4 position. A patent describes the nitration of a similar compound, 2-chloro-5-methylpyridine (B98176) N-oxide (CMP oxynitride), using a mixture of sulfuric acid and nitric acid to introduce a nitro group at the 4-position. The reaction is typically carried out at elevated temperatures (100-160 °C).

For this compound, direct nitration on the ring would be challenging due to the existing substitution pattern and the deactivating effect of the chloro group. However, if a vacant position were available, such as C6, nitration would likely occur there, directed by the N-oxide and methyl groups.

Table 2: Nitration of a Pyridine N-oxide Analog

| Reagent | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| H₂SO₄, HNO₃ | 2-chloro-5-methylpyridine N-oxide | 2-chloro-4-nitro-5-methylpyridine N-oxide | 100 °C, 7h | CN103420902A |

Deoxygenation Reactions

The removal of the oxygen atom from the N-oxide is a common transformation in pyridine chemistry, often performed after the N-oxide has been used to direct other reactions.

Several methods are available for the deoxygenation of pyridine N-oxides. A common method involves the use of trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) . The reaction proceeds through the formation of a P-O bond, followed by the transfer of the oxygen from the nitrogen to the phosphorus, resulting in the deoxygenated pyridine and phosphoryl chloride. This reaction is generally efficient and occurs under mild conditions, for example, using PCl₃ in toluene (B28343) at room temperature. researchgate.net

Another effective method is catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or ammonium (B1175870) formate.

Reductive deoxygenation can also be achieved using metals in acidic media. For instance, a patent describes the simultaneous reduction of a nitro group and an N-oxide using iron powder in acetic acid . This method is particularly useful when multiple reducible functional groups are present.

Table 3: Reductive Deoxygenation of Pyridine N-oxides

| Reagent | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| PCl₃ | 2-Benzylpyridine N-oxide | 2-Benzylpyridine | Toluene, 25°C, 30 min | researchgate.net |

| Fe, Acetic Acid | 2-chloro-4-nitro-5-methylpyridine N-oxide | 4-amino-2-chloro-5-methylpyridine | - | CN103420902A |

Non-Reductive Deoxygenation Strategies

While reductive methods are common for the deoxygenation of N-oxides, non-reductive strategies offer alternative pathways that can be advantageous under specific synthetic conditions. These methods typically involve activation of the N-oxide oxygen followed by nucleophilic attack and subsequent elimination. For instance, treatment of a pyridine N-oxide with reagents like phosphorus oxychloride or sulfuryl chloride can lead to deoxygenation. In the case of 2-picoline-N-oxide, these reagents can also facilitate the formation of 2-chloromethylpyridine. wikipedia.org

Controlled Deoxygenation to Specific Intermediates

The controlled deoxygenation of this compound can be a strategic step in the synthesis of more complex molecules. The N-oxide group can be used to direct other reactions, and its subsequent removal is a key transformation. The choice of deoxygenation agent and reaction conditions is crucial to avoid unwanted side reactions and to isolate the desired deoxygenated pyridine derivative.

Rearrangement Reactions Involving the N-Oxide Moiety

A significant aspect of the reactivity of 2-alkylpyridine N-oxides is their propensity to undergo rearrangement reactions, most notably the Boekelheide reaction. wikipedia.orgacs.org This reaction typically involves treating the N-oxide with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). wikipedia.org The process begins with the acylation of the N-oxide oxygen. chemtube3d.com Subsequently, a proton is abstracted from the α-methyl group by the counter-ion (e.g., trifluoroacetate), leading to an uncharged intermediate. wikipedia.orgchemtube3d.com This intermediate then undergoes a acs.orgacs.org-sigmatropic rearrangement to yield an acylated methylpyridine derivative. wikipedia.orgchemtube3d.com Hydrolysis of this intermediate furnishes the corresponding hydroxymethylpyridine. wikipedia.org The use of TFAA often allows the reaction to proceed at room temperature, offering a milder alternative to the high temperatures required with acetic anhydride. wikipedia.org

| Reagent | Conditions | Product |

| Acetic Anhydride | Reflux (~140 °C) | Hydroxymethylpyridine derivative |

| Trifluoroacetic Anhydride (TFAA) | Room Temperature | Hydroxymethylpyridine derivative |

| Phosphorus oxychloride / Triphosgene | - | 2-Chloromethylpyridine |

Reactions with Acidic Reagents and Salt Formation

The N-oxide group in this compound is basic and readily reacts with acidic reagents to form salts. For example, reaction with hydrogen chloride (HCl) or boron trifluoride (BF3) results in the formation of the corresponding n,ν type molecular complexes. lookchem.com Infrared spectroscopy studies have shown that in these complexes, the donor-acceptor interaction occurs at the oxygen atom of the N-oxide group. lookchem.com This salt formation can significantly alter the reactivity of the pyridine ring, for instance, by activating the nitro group in 4-nitropyridine N-oxides towards nucleophilic substitution. lookchem.com

Computational and Theoretical Investigations

Molecular Structure and Geometry Optimization

The precise arrangement of atoms in a molecule is fundamental to its chemical behavior. Computational methods allow for the determination of the most stable three-dimensional structure of 4-Chloro-2-methylpyridine (B118027) 1-oxide.

Table 1: Hypothetical Optimized Geometrical Parameters of 4-Chloro-2-methylpyridine 1-oxide (Illustrative) This table is for illustrative purposes only, as specific published data could not be located.

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| N1-O1 | Value | |

| N1-C2 | Value | |

| C2-C3 | Value | |

| C3-C4 | Value | |

| C4-C5 | Value | |

| C5-N1 | Value | |

| C4-Cl | Value | |

| C2-C(CH3) | Value | |

| O1-N1-C2 | Value | |

| N1-C2-C3 | Value | |

| C2-C3-C4 | Value | |

| C3-C4-C5 | Value | |

| C4-C5-N1 | Value | |

| C5-N1-C2 | Value | |

| Cl-C4-C3 | Value | |

| C(CH3)-C2-N1 | Value | |

| O1-N1-C2-C3 | Value |

The conformational landscape of this compound is expected to be relatively simple. The pyridine (B92270) N-oxide ring is planar. The primary conformational freedom would arise from the rotation of the methyl group attached to the C2 position. However, the energy barrier for this rotation is generally low in similar molecules. The molecule is expected to possess C_s point group symmetry, with the plane of the pyridine ring being the symmetry plane.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and spectroscopic properties. Various computational techniques are employed to analyze the electronic structure of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the pyridine N-oxide ring, particularly the oxygen atom and the pi-system, while the LUMO is likely to be distributed over the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Illustrative) This table is for illustrative purposes only, as specific published data could not be located.

| Parameter | Energy (eV) |

| E(HOMO) | Value |

| E(LUMO) | Value |

| Energy Gap (ΔE) | Value |

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding and is used to understand charge transfer interactions within a molecule. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). The stabilization energies associated with these interactions, particularly the π → π* and n → π* transitions, provide insights into the intramolecular charge transfer and the stability of the molecule. In this compound, significant interactions would be expected between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of the pyridine ring.

Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative) This table is for illustrative purposes only, as specific published data could not be located.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O1 | π(N1-C2) | Value |

| LP(1) O1 | π(C3-C4) | Value |

| LP(1) Cl | π(C3-C4) | Value |

| π(C2-C3) | π(C4-C5) | Value |

The distribution of electron density and the resulting atomic charges are crucial for understanding a molecule's electrostatic potential and its interactions with other molecules. Methods such as Mulliken population analysis or Natural Population Analysis (NPA) are used to calculate the charges on each atom. In this compound, the oxygen atom of the N-oxide group is expected to carry a significant negative charge, while the nitrogen atom and the carbon atoms of the pyridine ring will have varying positive charges. The chlorine atom will also exhibit a negative charge due to its high electronegativity. This charge distribution creates a significant dipole moment, contributing to the molecule's polarity.

Table 4: Hypothetical Atomic Charges of this compound (Illustrative) This table is for illustrative purposes only, as specific published data could not be located.

| Atom | Mulliken Charge (e) | Natural Charge (e) |

| N1 | Value | Value |

| O1 | Value | Value |

| C2 | Value | Value |

| C3 | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| Cl | Value | Value |

| C(CH3) | Value | Value |

| H(avg) | Value | Value |

Spectroscopic Property Prediction and Correlation

Computational methods, particularly Density Functional Theory (DFT), are routinely employed to predict and interpret the spectroscopic data of molecules with a high degree of accuracy. These predictions are invaluable for assigning experimental spectra and understanding the underlying molecular vibrations and electronic transitions.

Vibrational Frequencies (FT-IR, FT-Raman)

The vibrational spectra of this compound can be theoretically investigated using DFT calculations, often with hybrid functionals like B3LYP, in conjunction with various basis sets (e.g., 6-311++G(d,p)). Such studies on similar pyridine N-oxide derivatives have shown excellent correlation between calculated and experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nih.gov

The process typically involves optimizing the molecular geometry to a minimum energy state, followed by the calculation of harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental data. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations of the pyridine ring, the N-O bond, the C-Cl bond, and the methyl group.

For this compound, characteristic vibrations would include the N-O stretching mode, which is sensitive to the electronic effects of the substituents on the pyridine ring. nih.gov The C-Cl stretching and bending vibrations, as well as the various modes of the methyl group (symmetric and asymmetric stretching and bending), would also be identifiable. A hypothetical data table of key predicted vibrational frequencies, based on studies of analogous compounds, is presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |

| N-O Stretch | 1250 - 1300 |

| C-Cl Stretch | 600 - 800 |

| Ring Breathing | 980 - 1020 |

| CH₃ Symmetric Stretch | 2920 - 2950 |

| CH₃ Asymmetric Stretch | 2980 - 3010 |

Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations are also a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for this purpose.

By calculating the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts relative to a standard reference compound (e.g., Tetramethylsilane, TMS). These predictions are highly sensitive to the electronic environment of each nucleus and can be instrumental in assigning complex NMR spectra and confirming molecular structures. For substituted pyridine N-oxides, the chemical shifts of the ring protons and carbons are significantly influenced by the positions and electronic nature of the substituents. The N-oxide group generally causes a downfield shift for the α- and γ-protons compared to the parent pyridine.

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from related structures, is provided below. rsc.org

| Nucleus | Predicted Chemical Shift (ppm vs. TMS) |

| H-3 | 7.1 - 7.3 |

| H-5 | 7.2 - 7.4 |

| H-6 | 8.1 - 8.3 |

| CH₃ | 2.4 - 2.6 |

| C-2 | 148 - 152 |

| C-3 | 124 - 127 |

| C-4 | 138 - 142 |

| C-5 | 125 - 128 |

| C-6 | 137 - 140 |

| CH₃ | 17 - 20 |

Note: This table is illustrative. Precise chemical shift predictions require specific quantum chemical calculations for this compound.

UV-Visible Absorption Spectra

The electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For pyridine N-oxide derivatives, the UV-Vis spectra are typically characterized by π → π* and n → π* transitions. The positions of these bands are sensitive to the substitution pattern on the pyridine ring. The chloro and methyl substituents, along with the N-oxide group in this compound, would influence the energies of the molecular orbitals involved in these electronic transitions. rsc.orgacs.org Computational studies on similar molecules can help in assigning the observed absorption bands to specific electronic excitations.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides a virtual laboratory to explore the pathways and energetics of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Pathway Mapping

For reactions involving this compound, such as nucleophilic substitution or reactions at the N-oxide group, computational methods can be used to map the entire reaction pathway. This involves locating the structures of the reactants, products, and, crucially, the transition states that connect them on the potential energy surface.

Transition state theory is a cornerstone of this analysis. By identifying the transition state structure, which is a first-order saddle point on the potential energy surface, chemists can understand the geometry of the molecule at the peak of the energy barrier for a reaction. Vibrational frequency calculations are performed on the located transition state structure; a single imaginary frequency confirms that it is a true transition state and corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming the connection. researchgate.net

Thermodynamic and Kinetic Parameter Prediction

Once the stationary points on the potential energy surface (reactants, transition states, and products) have been located and characterized, a wealth of thermodynamic and kinetic information can be extracted.

Kinetic Parameters: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This is a critical parameter for determining the reaction rate. Using the principles of transition state theory, the rate constant (k) for a reaction can be estimated. These computational predictions of kinetic parameters are invaluable for understanding and predicting the reactivity of this compound in various chemical transformations. researchgate.net

A hypothetical data table illustrating the kind of thermodynamic and kinetic data that can be obtained from computational studies is shown below for a generic reaction of a substituted pyridine N-oxide.

| Parameter | Calculated Value |

| Activation Energy (Ea) | 15 - 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -10 to -30 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 20 - 30 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -5 to -25 kcal/mol |

Note: These values are purely illustrative and would need to be calculated specifically for a defined reaction of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectra would be essential for confirming the identity and purity of 4-Chloro-2-methylpyridine (B118027) 1-oxide. The ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) of these signals would provide information about their chemical environment and connectivity. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their electronic environments.

Table 1: Predicted NMR Data for 4-Chloro-2-methylpyridine 1-oxide

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Not Available | Specific data is not published. |

| ¹³C | Not Available | Specific data is not published. |

Note: This table is a placeholder to illustrate the type of data required. No experimental or reliably predicted data for this compound was found.

For a molecule like this compound, which does not possess a stereocenter, advanced NMR techniques for stereochemical analysis such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would not be the primary tools for analysis. However, techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule. Currently, no studies employing these techniques on this specific compound have been identified.

Vibrational Spectroscopy (FT-IR and FT-Raman)

An FT-IR (Fourier-Transform Infrared) or FT-Raman (Fourier-Transform Raman) spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected vibrations would include C-H stretching of the methyl group and the aromatic ring, C=C and C-N stretching vibrations within the pyridine ring, the C-Cl stretching mode, and the N-O stretching vibration, which is characteristic of N-oxides. The precise frequencies of these modes would be sensitive to the electronic effects of the chloro and methyl substituents.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-O Stretch | Not Available |

| C-Cl Stretch | Not Available |

| Aromatic C-H Stretch | Not Available |

| Aliphatic C-H Stretch | Not Available |

| Ring Vibrations | Not Available |

Note: This table is a placeholder. Specific experimental vibrational data for this compound is not available in the reviewed literature.

In the solid state, FT-IR and FT-Raman spectroscopy can provide insights into intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. Shifts in the vibrational frequencies of functional groups upon moving from a solution to the solid state can indicate the presence and strength of such interactions. No studies concerning the intermolecular interactions of this compound using vibrational spectroscopy have been found.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Analysis of the fragmentation pattern would likely reveal the loss of characteristic fragments such as an oxygen atom, a methyl group, or a chlorine atom, providing further confirmation of the structure. However, no published mass spectrometry data for this specific compound could be located.

Gas-Phase Electron Diffraction (GED) for Gas-Phase Structure

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from the influence of intermolecular forces present in condensed phases. wikipedia.org This method provides precise measurements of bond lengths, bond angles, and torsional angles for the molecule as it exists in isolation.

As of the current literature, a dedicated gas-phase electron diffraction study specifically for this compound has not been reported. However, the application of this technique to closely related pyridine N-oxide derivatives provides significant insight into the structural parameters that would be expected for this molecule.

A key example is the study of 4-methylpyridine-N-oxide, which differs by the substitution of a methyl group instead of a chloro group at the 4-position. nih.gov The GED analysis of 4-methylpyridine-N-oxide, supported by quantum chemical calculations, revealed a planar pyridine ring with Cₛ molecular symmetry. nih.gov Such a study on this compound would be expected to yield crucial geometric parameters.

Expected Structural Insights from GED:

A hypothetical GED analysis of this compound would precisely define:

The N-O bond length: This is a key parameter in pyridine N-oxides, indicative of the nature of the semipolar N→O bond.

Pyridine ring geometry: It would confirm the planarity of the ring and provide precise lengths for the C-C and C-N bonds.

Bond angles within the ring: Angles such as C-N-C and C-C-C would be accurately determined.

The C-Cl bond length: This would provide data on the interaction of the chlorine atom with the aromatic system.

The C-CH₃ bond length and orientation: The geometry of the methyl group relative to the pyridine ring would be established.

Studies on similar molecules show that substituents at the 4-position can influence the ring's geometry and the N-O bond length. For instance, an electron-donating group like methyl in 4-methylpyridine-N-oxide was found to increase the N-O bond length compared to unsubstituted pyridine N-oxide. nih.govnih.gov Conversely, an electron-withdrawing group like nitro in 4-nitropyridine (B72724) N-oxide was shown to decrease the N-O bond length. nih.gov Given that chlorine is an electron-withdrawing group, a GED study would be valuable to quantify its electronic effect on the geometry of the pyridine N-oxide ring.

Single Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline form. mdpi.com This technique provides unambiguous information on bond lengths, bond angles, and the packing of molecules within a crystal lattice, including any intermolecular interactions such as hydrogen bonding or π–π stacking.

For a single-crystal X-ray diffraction analysis to be performed, this compound must be grown as a well-ordered single crystal. The analysis of such a crystal would provide a detailed structural map with a high degree of precision.

A search of the current scientific literature and crystallographic databases does not reveal a reported single-crystal X-ray structure for the parent compound, this compound. However, the technique has been widely applied to numerous derivatives and complexes of pyridine N-oxides. acs.orgresearchgate.netnih.gov These studies are fundamental in establishing the structural chemistry of this class of compounds, revealing how different substituents and coordination to metal centers affect the molecular geometry. acs.orgnih.gov

Information Obtainable from X-Ray Diffraction:

Should a suitable crystal of this compound be analyzed, the following data would be obtained:

| Structural Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths | The exact distances between bonded atoms (e.g., N-O, C-Cl, C-N, C-C). |

| Bond Angles | The angles between adjacent bonds (e.g., C-N-C, O-N-C). |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | The nature and geometry of non-covalent interactions holding the crystal lattice together. |

The N-O group in pyridine N-oxides is known to be a strong hydrogen bond acceptor, a feature that would be clearly characterized by X-ray diffraction, showing how the molecules interact with each other in the solid state. nih.gov The analysis would provide a complete and high-resolution picture of the molecule's structure, which is invaluable for computational modeling and for understanding its solid-state properties.

Role of 4 Chloro 2 Methylpyridine 1 Oxide As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The pyridine (B92270) N-oxide scaffold is a cornerstone in the synthesis of a wide array of heterocyclic compounds. The presence of the N-oxide group activates the pyridine ring, facilitating nucleophilic substitution reactions at the 2- and 4-positions. This heightened reactivity allows for the introduction of various functional groups, leading to the assembly of more complex molecular frameworks. The chlorine atom at the 4-position of 4-Chloro-2-methylpyridine (B118027) 1-oxide is a particularly useful handle for such transformations.

Furthermore, the N-oxide can influence the regioselectivity of reactions and can itself be a reactive site. For instance, it can participate in rearrangements and deoxygenation reactions that lead to further functionalization of the pyridine ring or the side chain. This versatility makes 4-Chloro-2-methylpyridine 1-oxide and its derivatives valuable intermediates in the creation of diverse heterocyclic structures with potential applications in medicinal chemistry and materials science. ontosight.aiinnospk.com

Precursor in the Synthesis of Active Pharmaceutical Ingredients

The significance of this compound is prominently highlighted by its role as a key intermediate in the synthesis of several commercially important active pharmaceutical ingredients (APIs).

Proton pump inhibitors (PPIs) are a class of drugs that effectively reduce gastric acid secretion and are widely used for treating acid-related disorders. rjpbcs.com Several prominent PPIs, including Rabeprazole and analogues of Pantoprazole, utilize substituted pyridine derivatives in their core structure. google.comresearchgate.net this compound serves as a crucial starting material in the multi-step synthesis of these drugs. researchgate.netasianjpr.com

In the synthesis of Rabeprazole, for instance, a common strategy involves the initial reaction of a substituted 4-chloro-2-methylpyridine N-oxide with a thiol-containing benzimidazole (B57391) moiety. newdrugapprovals.orggoogle.comneliti.com The N-oxide is essential for activating the 2-methyl group towards subsequent functionalization, which ultimately forms the methylsulfinyl bridge connecting the pyridine and benzimidazole rings. google.com The chlorine at the 4-position is typically displaced by an alkoxy group, such as a methoxypropoxy group in the case of Rabeprazole, in a later step. google.comnewdrugapprovals.org

Similarly, in the synthesis of Pantoprazole and its analogues, this compound derivatives are key intermediates. clearsynth.comgoogle.compatsnap.com The general synthetic pathway often involves the reaction of a substituted 2-chloromethylpyridine, derived from the corresponding N-oxide, with a substituted 2-mercaptobenzimidazole. asianjpr.com The N-oxide facilitates the introduction of the necessary substituents on the pyridine ring and the subsequent formation of the reactive 2-chloromethyl group. asianjpr.com

The following table outlines the role of this compound derivatives as intermediates in the synthesis of PPIs:

| Proton Pump Inhibitor | Role of this compound Derivative |

| Rabeprazole | Precursor to 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, which is then coupled with 2-mercapto-1H-benzimidazole. google.comasianjpr.comnewdrugapprovals.orggoogle.com |

| Pantoprazole Analogues | Serves as a starting point for the synthesis of substituted 2-chloromethylpyridines, which are key building blocks. clearsynth.comgoogle.compatsnap.com |

Beyond its established role in the synthesis of existing drugs, the chemical scaffold of this compound continues to be explored for the development of new therapeutic agents. nih.gov The versatility of the pyridine N-oxide moiety allows for the generation of diverse libraries of compounds through various chemical modifications. ontosight.ai These new molecules can then be screened for a wide range of biological activities, potentially leading to the discovery of novel drug candidates for various diseases. The ability to readily introduce different substituents at multiple positions on the pyridine ring makes this compound an attractive starting point for structure-activity relationship (SAR) studies in drug discovery programs.

Strategies for Functional Group Interconversion and Derivatization

The synthetic utility of this compound is further expanded by the numerous strategies available for its functional group interconversion and derivatization.

The N-oxide group plays a crucial role in activating the adjacent methyl group at the 2-position for functionalization. asianjpr.com A common and important reaction is the Boekelheide rearrangement, where treatment with acetic anhydride (B1165640) leads to the formation of a 2-acetoxymethylpyridine derivative. This acetoxy group can then be readily displaced by other nucleophiles, providing a versatile method for introducing a variety of functional groups at the side chain. This strategy is a key step in the synthesis of many PPIs, where the side chain is ultimately connected to the benzimidazole core. newdrugapprovals.org

While direct conversion of the methyl group of this compound to a carboxylic acid is a challenging transformation, related pyridine derivatives can be converted to their corresponding carboxylic acids. The resulting pyridinecarboxylic acids are valuable intermediates themselves, serving as precursors to a range of other functional groups such as esters, amides, and nitriles through standard synthetic methodologies. These transformations significantly broaden the scope of molecules that can be accessed from the 4-chloro-2-methylpyridine scaffold.

Synthesis of Diverse Pyridine Derivatives with Tunable Properties

The inherent reactivity of this compound allows for its transformation into a multitude of pyridine derivatives through several key reaction pathways. By carefully selecting the reaction partners and conditions, chemists can systematically modify the properties of the final products, making this intermediate invaluable in fields such as medicinal chemistry and materials science. The primary strategies for diversification include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These methods enable the introduction of a wide range of substituents, including amino, alkoxy, aryloxy, aryl, and alkynyl groups, thereby allowing for the precise tuning of the electronic and steric environment of the pyridine core.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the N-oxide group significantly facilitates nucleophilic aromatic substitution at the C4 position by stabilizing the intermediate Meisenheimer complex. This allows the chlorine atom to be readily displaced by a variety of nucleophiles.

Synthesis of 4-Amino Derivatives: The reaction of this compound with primary and secondary amines leads to the formation of 4-amino-2-methylpyridine (B29970) 1-oxide derivatives. The properties of the resulting aminopyridine can be tuned by varying the amine used. For instance, using a more basic amine will result in a more basic product. This approach is fundamental in creating libraries of compounds for biological screening.

Synthesis of 4-Alkoxy and 4-Aryloxy Derivatives: Similarly, alkoxides and phenoxides can displace the chloride to yield the corresponding 4-alkoxy and 4-aryloxy-2-methylpyridine 1-oxides. The reaction with phenols, for example, provides a direct route to diaryl ether-type structures, which are prevalent in many biologically active molecules. The electronic nature of the resulting ether can be modulated by the substituents on the incoming phenoxide.

| Nucleophile | Reagent | Product | Electronic/Steric Properties of Product |

| Amine | Primary/Secondary Amine (e.g., Morpholine) | 4-(Morpholin-4-yl)-2-methylpyridine 1-oxide | Basicity and lipophilicity tuned by the choice of amine. |

| Alkoxide | Sodium Methoxide | 4-Methoxy-2-methylpyridine 1-oxide | Electron-donating methoxy (B1213986) group increases electron density on the ring. |

| Phenoxide | Substituted Phenol (B47542) + Base | 4-Phenoxy-2-methylpyridine 1-oxide | Electronic properties are tunable based on substituents on the phenol ring. |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on this compound makes it an excellent substrate for these powerful transformations.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups at the C4 position by coupling with the corresponding boronic acids or their esters. The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally good yields. By selecting different aryl boronic acids, a diverse range of 4-aryl-2-methylpyridine 1-oxides can be synthesized, each with unique steric and electronic characteristics imparted by the new aryl substituent. Research has shown that chiral 4-aryl-pyridine-N-oxides, synthesized via Suzuki-Miyaura coupling, can act as efficient nucleophilic organocatalysts. acs.org

Buchwald-Hartwig Amination: As an alternative to classical SNAr for the formation of C-N bonds, the Buchwald-Hartwig amination offers a broader substrate scope, especially for less nucleophilic amines. acs.orgsemanticscholar.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable phosphine (B1218219) ligand and a base.

Sonogashira Coupling: To introduce carbon-carbon triple bonds, the Sonogashira coupling is employed. This reaction couples the this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The resulting 4-alkynyl-2-methylpyridine 1-oxides are valuable intermediates for further transformations or as components in materials with interesting photophysical properties.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Product | Tunable Properties |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / SPhos | 4-Aryl-2-methylpyridine 1-oxide | Steric bulk and electronic effects (electron-donating/withdrawing) of the aryl group can be varied. |

| Buchwald-Hartwig | Amine/Amide | Pd2(dba)3 / BrettPhos | 4-Amino-2-methylpyridine 1-oxide | Wide range of amino functionalities can be introduced, influencing basicity, H-bonding capacity, and solubility. |

| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2 / CuI | 4-Alkynyl-2-methylpyridine 1-oxide | Introduces a linear, rigid alkyne moiety, impacting the overall molecular geometry and electronic conjugation. |

Following these substitution or coupling reactions, the N-oxide can be readily removed through deoxygenation, typically using reagents like PCl3 or by catalytic hydrogenation, to yield the final functionalized pyridine derivative. This entire synthetic sequence highlights the exceptional utility of this compound as a versatile intermediate for generating pyridine libraries with finely tuned properties for a multitude of applications.

Q & A

Q. Methodological Answer :

- pKa Determination : While direct pKa data for this compound is unavailable, analogs like 2-dimethylaminopyridine 1-oxide (pKa 2.27) suggest moderate acidity due to electron-withdrawing effects of the N-oxide group .

- Substituent Effects : Chlorine at the 4-position further reduces basicity by withdrawing electron density. Comparative studies with non-chlorinated analogs (e.g., 2-methylpyridine 1-oxide) can quantify this effect via potentiometric titration.

Advanced: How can researchers design experiments to study substituent effects on the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Q. Methodological Answer :

- Variable Substituents : Synthesize derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) at different positions.

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) under controlled conditions (solvent, temperature).

- Computational Modeling : Use DFT calculations to correlate substituent electronic parameters (Hammett σ) with activation energies .

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives be resolved?

Q. Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in regiochemistry or conformation, as applied to structurally similar pyrrolo-pyridine derivatives .

- Dynamic NMR : Assess rotational barriers of substituents (e.g., methyl groups) by variable-temperature NMR.

- 2D NMR Techniques : Use HSQC and NOESY to assign coupling interactions and spatial proximities .

Advanced: What strategies are recommended for evaluating the biological activity of this compound derivatives, such as antiviral potential?

Q. Methodological Answer :

- Cytotoxicity Assays : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish safe dosage ranges.

- Antiviral Screening : Test against herpesviruses or coronaviruses in plaque reduction assays, following protocols for pyrido-pyrimidine derivatives .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., chloro, methyl) and correlate changes with IC₅₀ values.

Advanced: What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?

Q. Methodological Answer :

- SNAr Mechanism : The electron-deficient N-oxide ring facilitates attack by nucleophiles (e.g., amines) at the 4-position, with chloride as the leaving group.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

- Leaving Group Optimization : Compare reactivity with other halogenated derivatives (e.g., bromo analogs) to assess leaving group ability .

Basic: What purification techniques are effective for isolating this compound after synthesis?

Q. Methodological Answer :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar N-oxide products.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- HPLC : Employ reverse-phase columns for high-purity isolation, particularly for analytical standards .

Advanced: How can oxidation conditions be optimized to improve the yield of this compound from its precursor?

Q. Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., RuO₂) for enhanced oxidation efficiency.

- Temperature Control : Lower temperatures (0–5°C) minimize over-oxidation side reactions.

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.